molecular formula C26H32O6 B13412401 Deacetylnimbinene

Deacetylnimbinene

Cat. No.: B13412401
M. Wt: 440.5 g/mol
InChI Key: KUCNSNKUGFEHJF-LITAZIQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylnimbinene is a limonoid compound derived from the neem tree (Azadirachta indica). Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound is particularly noted for its insecticidal and antifeedant properties, making it a compound of interest in both agricultural and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deacetylnimbinene can be synthesized from nimbolide through a series of chemical reactions. One common method involves the use of sulfonyl hydrazone-mediated etherification followed by radical cyclization . This strategy employs a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of this compound and its analogues.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of limonoids from neem seeds or leaves. The extracted compounds are then subjected to chemical modifications to yield this compound. Ultrahigh-performance liquid chromatography coupled with quadrupole-Orbitrap high-resolution mass spectrometry is often used for the profiling and purification of limonoids .

Chemical Reactions Analysis

Types of Reactions

Deacetylnimbinene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Deacetylnimbinene has a wide range of scientific research applications:

Mechanism of Action

Deacetylnimbinene exerts its effects primarily through its interaction with insect growth regulators and antifeedant pathways. It inhibits the life cycle of insects by interfering with their hormonal balance, thereby preventing them from feeding and reproducing. The molecular targets include various enzymes and receptors involved in insect growth and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deacetylnimbinene is unique in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for synthetic and industrial applications .

Properties

Molecular Formula

C26H32O6

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[(1S,2R,3S,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate

InChI

InChI=1S/C26H32O6/c1-13-6-7-19(27)25(3)18(11-20(28)30-5)26(4)22-14(2)16(15-8-9-31-12-15)10-17(22)32-24(26)23(29)21(13)25/h6,8-9,12,16-18,21,23-24,29H,7,10-11H2,1-5H3/t16-,17-,18-,21-,23-,24-,25+,26-/m1/s1

InChI Key

KUCNSNKUGFEHJF-LITAZIQHSA-N

Isomeric SMILES

CC1=CCC(=O)[C@]2([C@H]1[C@H]([C@@H]3[C@]([C@@H]2CC(=O)OC)(C4=C([C@@H](C[C@H]4O3)C5=COC=C5)C)C)O)C

Canonical SMILES

CC1=CCC(=O)C2(C1C(C3C(C2CC(=O)OC)(C4=C(C(CC4O3)C5=COC=C5)C)C)O)C

Origin of Product

United States

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